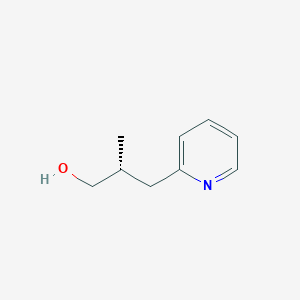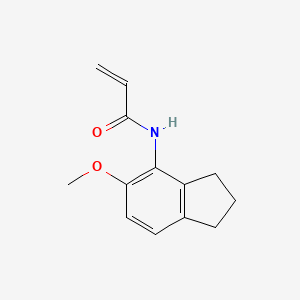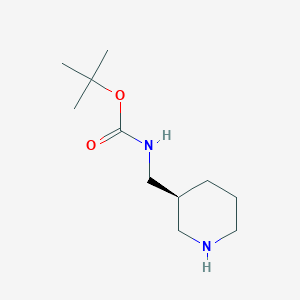
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide is a compound that features a 1,2,3-triazole ring, a thiophene ring, and a carboxamide group The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The thiophene-3-carboxamide moiety can be introduced through subsequent reactions involving appropriate thiophene derivatives and amide formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This may include the use of specific solvents, catalysts, and reaction temperatures to facilitate the formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound .
化学反应分析
Types of Reactions
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
科学研究应用
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of materials with specific electronic or photophysical properties .
作用机制
The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins or nucleic acids. The thiophene ring may contribute to the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar stability and reactivity.
Thiophene-3-carboxamide: A compound with a similar thiophene and carboxamide structure but lacking the triazole ring .
Uniqueness
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide is unique due to the combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9(2)11(7-16-5-4-13-15-16)14-12(17)10-3-6-18-8-10/h3-6,8-9,11H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCNKZWRBXDCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine](/img/structure/B2662375.png)

![5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2662378.png)
![N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2662380.png)
![1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2662381.png)
![N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2662382.png)

![4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2662385.png)
![[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2662386.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2662387.png)


